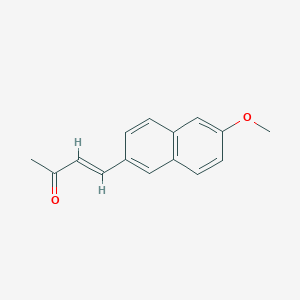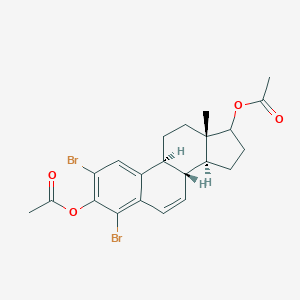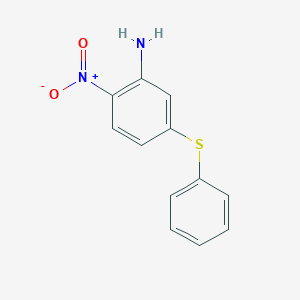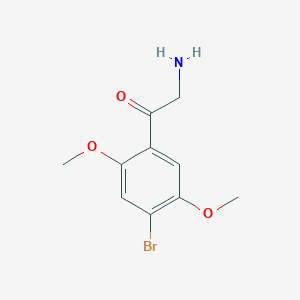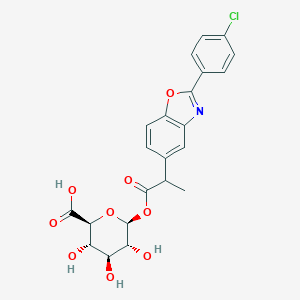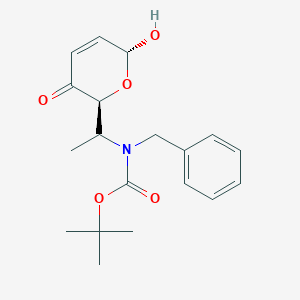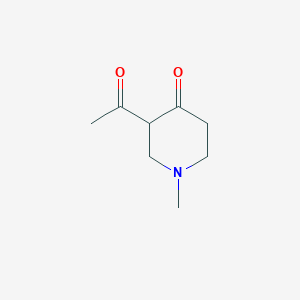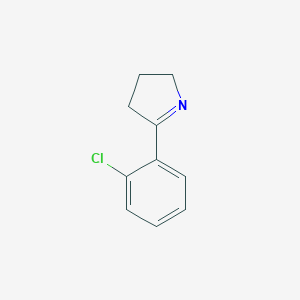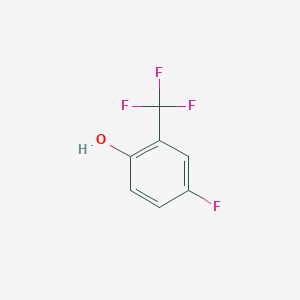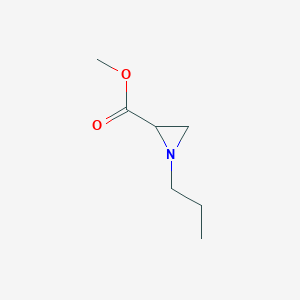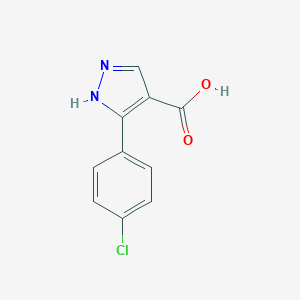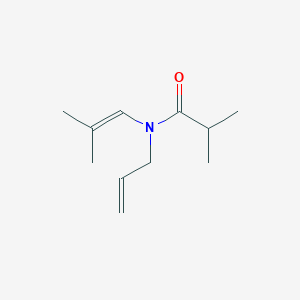
Propanamide, 2-methyl-N-(2-methyl-1-propenyl)-N-2-propenyl- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 2-methyl-N-(2-methyl-1-propenyl)-N-2-propenyl- (9CI), also known as 2-methyl-2-propenyl-2-propenamide, is a chemical compound with the molecular formula C12H19NO. It is a type of amide that has been used in various scientific research applications due to its unique properties.
Mechanism Of Action
The mechanism of action of propanamide is not well understood, but it is believed to act as a nucleophile in various chemical reactions due to the presence of the amide functional group. It has also been shown to act as a chiral auxiliary in asymmetric synthesis reactions.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of propanamide. However, it has been shown to have low toxicity and is considered to be relatively safe for use in laboratory experiments.
Advantages And Limitations For Lab Experiments
Propanamide has several advantages for use in laboratory experiments, including its low toxicity, ease of synthesis, and versatility in the synthesis of other compounds. However, its limitations include its limited solubility in certain solvents and its relatively low reactivity in some chemical reactions.
Future Directions
There are several future directions for research involving propanamide, including exploring its potential applications as a chiral auxiliary in asymmetric synthesis reactions, investigating its use as a ligand in catalytic reactions, and studying its potential as a precursor for the synthesis of other compounds with important biological and pharmaceutical applications.
Conclusion:
Propanamide, 2-methyl-N-(2-methyl-1-propenyl)-N-2-propenyl- (9CI), is a versatile chemical compound that has been used in various scientific research applications. Its unique properties, ease of synthesis, and low toxicity make it an attractive compound for use in laboratory experiments. Further research is needed to fully understand its mechanism of action and potential applications in asymmetric synthesis, catalysis, and pharmaceuticals.
Synthesis Methods
The synthesis of propanamide can be achieved through a multi-step process involving the reaction of Propanamide, 2-methyl-N-(2-methyl-1-propenyl)-N-2-propenyl- (9CI)ropen-1-ol with propionyl chloride to form Propanamide, 2-methyl-N-(2-methyl-1-propenyl)-N-2-propenyl- (9CI)ropen-1-yl propionate. This intermediate product is then reacted with ammonia to yield propanamide, 2-methyl-N-(2-methyl-1-propenyl)-N-2-propenyl- (9CI).
Scientific Research Applications
Propanamide has been used in various scientific research applications, including as a precursor for the synthesis of other compounds, such as N-(Propanamide, 2-methyl-N-(2-methyl-1-propenyl)-N-2-propenyl- (9CI)ropen-1-yl)-2-methylpropanamide. It has also been used as a starting material for the synthesis of chiral ligands and catalysts, which have important applications in asymmetric synthesis.
properties
CAS RN |
135535-73-8 |
|---|---|
Product Name |
Propanamide, 2-methyl-N-(2-methyl-1-propenyl)-N-2-propenyl- (9CI) |
Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
2-methyl-N-(2-methylprop-1-enyl)-N-prop-2-enylpropanamide |
InChI |
InChI=1S/C11H19NO/c1-6-7-12(8-9(2)3)11(13)10(4)5/h6,8,10H,1,7H2,2-5H3 |
InChI Key |
FOBFMNDEHOOREC-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N(CC=C)C=C(C)C |
Canonical SMILES |
CC(C)C(=O)N(CC=C)C=C(C)C |
synonyms |
Propanamide, 2-methyl-N-(2-methyl-1-propenyl)-N-2-propenyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



